molecular formula C28H22FNO4 B11593878 methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11593878
M. Wt: 455.5 g/mol
InChI Key: QZDPXUNPXYFNBO-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of the indeno[1,2-b]pyridine core, followed by the introduction of the fluorobenzyl and methoxy groups. Common synthetic routes may involve:

    Formation of the indeno[1,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorobenzyl group: This step may involve nucleophilic substitution reactions using 3-fluorobenzyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno[1,2-b]pyridine derivatives and fluorobenzyl-substituted compounds. Examples include:

    Methyl 4-fluorobenzoate: A simpler compound with a similar fluorobenzyl group.

    Indeno[1,2-b]pyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an indeno-pyridine framework, suggests a diverse range of biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N4O5C_{27}H_{24}N_{4}O_{5}. The compound features several notable functional groups:

  • Indeno-pyridine moiety : Contributes to pharmacological effects.
  • Methyl ester group : Involved in various chemical reactions.
  • Fluorobenzyl ether : Enhances lipophilicity and biological activity.

This compound exists in a keto-enamine tautomeric form stabilized by intramolecular hydrogen bonding, which is crucial for its stability and reactivity .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal activities. The presence of the indeno-pyridine structure is often associated with enhanced pharmacological effects, including:

  • Inhibition of bacterial growth : Effective against various strains.
  • Fungal inhibition : Demonstrated activity against common fungal pathogens.

These properties suggest its potential as a lead compound for developing new antibiotics .

Anti-Cancer Activity

Research indicates that derivatives of compounds with similar structures have shown promise in inhibiting specific enzymes related to cancer progression. This compound may interact with key proteins involved in cancer cell proliferation pathways. Notably:

  • Mechanism of action : Potential inhibition of oncogenic signaling pathways.
  • Cell apoptosis induction : Studies have shown increased apoptosis rates in cancer cell lines treated with similar compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes involved in microbial resistance and cancer progression.
  • Molecular Docking Studies : Simulations suggest binding affinity to specific biological targets such as kinases and other regulatory proteins.
  • Electrophilic Substitution Reactions : The indeno-pyridine framework can undergo electrophilic substitutions due to the electron-rich aromatic rings present .

Comparative Analysis with Similar Compounds

The table below highlights some structurally similar compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-{[(3-methyl-5-oxo-1-phenyl)]}Contains a pyrazolone moietyHigh antibacterial activity
N-(2,4-difluorophenyl)methyl derivativesSimilar fluorinated aromatic ringExhibits HIV integrase inhibitory activity
Pyrrolinone derivativesContains a pyrrolinone structureNotable for diverse biological activities

These comparisons underscore the diversity within this chemical class while emphasizing the unique combination of functional groups present in this compound that may contribute to its distinctive properties and applications in medicinal chemistry .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

  • Antimicrobial Assays : Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Tests : Evaluated against several cancer cell lines showing promising results in reducing cell viability.
  • In Vivo Studies : Ongoing research aims to assess its therapeutic potential in animal models for both antimicrobial and anticancer applications.

Properties

Molecular Formula

C28H22FNO4

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 4-[2-[(3-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C28H22FNO4/c1-16-23(28(32)33-2)24(25-26(30-16)19-10-3-4-11-20(19)27(25)31)21-12-5-6-13-22(21)34-15-17-8-7-9-18(29)14-17/h3-14,24,30H,15H2,1-2H3

InChI Key

QZDPXUNPXYFNBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4OCC5=CC(=CC=C5)F)C(=O)OC

Origin of Product

United States

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